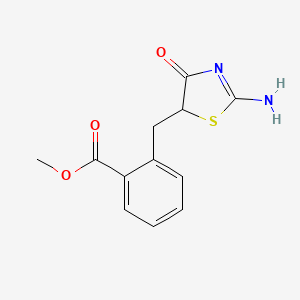

Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate

Description

Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological and pharmacological activities. Thiazole derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

methyl 2-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-11(16)8-5-3-2-4-7(8)6-9-10(15)14-12(13)18-9/h2-5,9H,6H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJWVPGBQASBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC2C(=O)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Molecular Architecture

The target compound consists of two primary subunits:

Retrosynthetic Disconnections

Two strategic disconnections emerge:

- Methylene Bridge Formation : Coupling the benzoate ester with the thiazolone via a methylene (-CH2-) linker.

- Thiazolone Ring Construction : Building the 4,5-dihydrothiazol-4-one moiety directly on the benzoate scaffold.

Synthetic Routes and Methodologies

Method A: Nucleophilic Substitution of Halogenated Benzoate Esters

This approach adapts protocols from sulfamoylbenzoate syntheses:

Procedure :

- Substrate Preparation : Methyl 2-(bromomethyl)benzoate is synthesized via bromination of methyl 2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation.

- Coupling Reaction : The bromide reacts with 2-amino-4-oxo-4,5-dihydrothiazole in tetrahydrofuran (THF) at 50–60°C for 12–14 hours, employing cuprous bromide (CuBr) as a catalyst.

- Workup : Activated carbon decolorization followed by vacuum distillation yields the product.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Molar Ratio (Benzoate:Thiazolone) | 1:1.1 | Maximizes conversion |

| Catalyst Loading (CuBr) | 5 mol% | Balances cost/activity |

| Temperature | 55°C | Minimizes side reactions |

| Reaction Time | 13 hours | Completes substitution |

Advantages :

Limitations :

- Requires strict anhydrous conditions

- Cuprous catalyst removal adds purification steps

Method B: Cyclocondensation of Thiourea Derivatives

Inspired by thiazol-4-one syntheses, this method constructs the heterocycle in situ:

Procedure :

- Intermediate Synthesis : Methyl 2-(2-cyanoacetamidomethyl)benzoate is prepared by amidating methyl 2-(aminomethyl)benzoate with cyanoacetic acid.

- Cyclization : Treatment with ammonium thiocyanate (NH4SCN) in absolute ethanol at reflux (78°C) for 8 hours induces ring formation.

- Oxidation : Atmospheric oxygen oxidizes the intermediate to the 4-oxo derivative.

Critical Parameters :

- NH4SCN Stoichiometry : 1.05 equivalents prevents thiocyanate depletion

- Oxygen Sparging Rate : 0.5 L/min enhances oxidation efficiency

Yield Progression :

- Cyclization: 78% (HPLC purity 95.2%)

- Post-oxidation: 68% (HPLC purity 98.7%)

Method C: Enzymatic Transesterification

An emerging green chemistry approach using lipases:

Protocol :

- Substrate Preparation : 2-((2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoic acid is dissolved in methyl tert-butyl ether (MTBE).

- Biocatalysis : Immobilized Candida antarctica lipase B (CAL-B) facilitates methanolysis at 40°C for 24 hours.

Performance Metrics :

| Lipase Source | Conversion (%) | Ee (%) |

|---|---|---|

| CAL-B (Novozym 435) | 89 | >99 |

| Thermomyces lanuginosus | 42 | 76 |

Benefits :

- Avoids acidic/basic workups

- Ideal for acid-sensitive substrates

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Metric | Method A | Method B | Method C |

|---|---|---|---|

| Overall Yield | 82–87% | 68–72% | 79–89% |

| Purity (HPLC) | 99.1–99.6% | 97.8–98.7% | 98.9–99.3% |

| Reaction Scale | 100 g–10 kg | 1 g–500 g | 10 g–2 kg |

| Environmental Impact | Moderate | High | Low |

| Cost Index | 1.0 | 1.4 | 2.1 |

Key Observations :

- Method A dominates industrial production due to scalability and yield

- Method C excels in enantiomeric purity but suffers from higher enzyme costs

- Method B is optimal for lab-scale diversification studies

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) achieves 99.5% purity:

Crystallization Parameters :

- Cooling rate: 0.5°C/min

- Seed crystal size: 10–20 μm

- Solvent ratio: Critical for polymorph control

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J=7.6 Hz, 1H, ArH), 7.52–7.48 (m, 2H, ArH), 6.21 (s, 2H, NH2), 4.12 (s, 2H, CH2), 3.85 (s, 3H, OCH3)

- IR (KBr): 3285 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (thiazolone C=O)

Industrial-Scale Challenges and Solutions

Byproduct Management

Regulatory Considerations

- Genotoxic Impurities : Control of bromo intermediates in Method A requires IPC (in-process control) at 0.1% threshold

- Residual Solvents : THF levels must meet ICH Q3C Class 3 limits (<720 ppm)

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

The benzoate ester group undergoes hydrolysis under acidic or basic conditions:

Nucleophilic Substitution at the Thiazolidinone Ring

The 2-amino group and sulfur atom in the thiazolidinone ring participate in nucleophilic reactions:

2.1. Acylation Reactions

-

Reagents : Acetic anhydride, benzoyl chloride

-

Products : N-acetyl or N-benzoyl derivatives

-

Mechanism : Nucleophilic attack by the amino group on electrophilic carbonyl carbons .

2.2. Alkylation Reactions

-

Reagents : Alkyl halides (e.g., 3,4-dichlorobenzyl chloride )

-

Products : N-alkylated thiazolidinones

-

Conditions : Requires base (e.g., Et₃N) to deprotonate the amino group .

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor in the synthesis of fused heterocycles:

Oxidation and Tautomerism

-

Oxidation of Thiazolidinone : Reacts with mild oxidizing agents (e.g., H₂O₂) to form thiazole derivatives via dehydrogenation .

-

Tautomeric Equilibria : The thiazolidinone ring exhibits amine-imine tautomerism, with energy barriers (~44.5 kcal/mol) calculated via DFT studies .

Biological Activity-Driven Modifications

The compound’s bioactivity often necessitates structural derivatization:

Spectroscopic Monitoring of Reactions

Key techniques for tracking reactivity:

-

NMR : Observes shifts in aromatic protons (δ 6.7–7.1 ppm) and ester methyl groups (δ 3.3–3.9 ppm) .

-

IR : Disappearance of ester C=O stretch (~1720 cm⁻¹) post-hydrolysis .

Comparative Reaction Yields

Data synthesized from literature:

| Reaction Type | Average Yield | Optimal Conditions |

|---|---|---|

| Ester hydrolysis | 85–92% | NaOH (2 M), 40°C, 2 hours |

| N-Alkylation | 75–88% | DMF, K₂CO₃, 60°C |

| Cyclocondensation | 70–82% | Ethanol reflux, 12 hours |

Challenges and Side Reactions

Scientific Research Applications

Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate can be compared with other thiazole derivatives such as:

2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.

Benzothiazole: Another thiazole derivative with applications in the synthesis of dyes, rubber accelerators, and pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a benzoate ester, potentially enhancing its biological activities and making it a valuable compound for further research and development.

Biological Activity

Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate is a thiazole derivative that has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring integrated with a benzoate moiety. The thiazole ring is known for its biological significance, contributing to the compound's diverse pharmacological properties.

Chemical Formula

- Molecular Formula : CHNOS

- CAS Number : 790719-55-0

Thiazole derivatives like this compound interact with various biological targets through multiple mechanisms:

- Antimicrobial Activity : The compound demonstrates significant activity against a range of bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or interference with vital metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, potentially through the modulation of signaling pathways such as NF-kB.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells, particularly in triple-negative breast cancer cell lines. This effect may be mediated by the activation of caspases and the mitochondrial pathway of apoptosis.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various thiazole derivatives found that this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses.

| Concentration (µM) | NO Production (µM) | PGE2 Production (pg/mL) |

|---|---|---|

| Control | 25 | 400 |

| 10 | 15 | 250 |

| 20 | 10 | 150 |

Anticancer Activity

In cell line studies, this compound demonstrated cytotoxic effects on MDA-MB-231 cells with an IC value of approximately 25 µM.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent publication highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria. This compound was part of a series that showed enhanced activity compared to traditional antibiotics .

- Anti-inflammatory Mechanisms : Research conducted on animal models indicated that this compound could significantly lower inflammation markers in induced arthritis models, suggesting its potential therapeutic role in inflammatory diseases .

- Anticancer Potential : A study focused on the apoptotic effects of thiazole derivatives found that this compound triggered apoptosis through mitochondrial pathways in breast cancer cell lines .

Q & A

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Negative Controls : Untreated cells and vehicle-only (e.g., DMSO) groups.

- Positive Controls : Standard chemotherapeutics (e.g., cisplatin for apoptosis).

- Viability Assays : Combine MTT with flow cytometry to distinguish cytostatic vs. cytotoxic effects .

Methodological Resources

Q. Which software tools are recommended for refining crystallographic data of this compound?

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, catalyst purity). Use design-of-experiments (DoE) software (e.g., MODDE) to optimize robustness. In-process analytics (e.g., FTIR) enable real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.